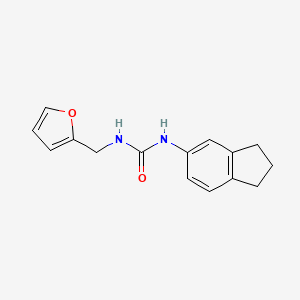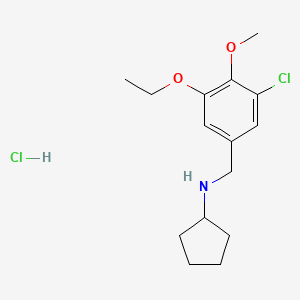![molecular formula C19H24N2O4S2 B4838660 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4838660.png)
1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Descripción general
Descripción
1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine, also known as PIPES, is a chemical compound that has been widely used in scientific research. It is a sulfonic acid buffer that is commonly used in biochemistry and molecular biology experiments. PIPES has a number of unique properties that make it an ideal buffer for certain applications, and its synthesis method is relatively simple.
Mecanismo De Acción
The mechanism of action of 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is relatively simple. It acts as a pH buffer, helping to maintain a constant pH in a solution. This compound has a pKa of 7.5, which makes it an effective buffer in the physiological pH range (pH 6.5-8.0). It works by accepting or donating protons as necessary to maintain the pH of a solution.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is not found in nature, and it is not metabolized by the body. However, it is important to note that this compound is often used in experiments involving living cells and tissues. In these cases, it is important to ensure that the concentration of this compound is not toxic to the cells or tissues being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has a number of advantages that make it an ideal buffer for certain lab experiments. Its low UV absorbance makes it ideal for experiments involving UV spectroscopy, and its high buffering capacity makes it effective at maintaining a constant pH. However, this compound also has some limitations. It is not effective at maintaining a pH outside of the physiological range, and it can be toxic to some cell types at high concentrations.
Direcciones Futuras
There are a number of future directions for research involving 1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine. One area of interest is the development of new this compound derivatives with improved properties. For example, researchers could explore the synthesis of this compound analogues with different pKa values or improved solubility. Another area of interest is the use of this compound in new applications. For example, researchers could explore the use of this compound as a buffer in new analytical techniques or in the development of new drugs. Finally, researchers could explore the use of this compound in combination with other buffers or chemicals to improve its effectiveness in certain applications.
Aplicaciones Científicas De Investigación
1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has a wide range of applications in scientific research. It is commonly used as a buffer in biochemical and molecular biology experiments, particularly those involving proteins and nucleic acids. This compound is also used as a buffer in electrophoresis, chromatography, and other analytical techniques. Its unique properties, such as its low UV absorbance and high buffering capacity, make it an ideal buffer for certain applications.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-16(2)17-8-10-19(11-9-17)27(24,25)21-14-12-20(13-15-21)26(22,23)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOXPFUXFIRFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,3-dimethyl-7-nitroquinazolin-4(3H)-one](/img/structure/B4838588.png)
![methyl 3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4838595.png)
![4-[6-(3-methoxyphenoxy)hexyl]morpholine](/img/structure/B4838597.png)

![6-chloro-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4838612.png)
![2-methyl-7-(4-methyl-1-piperazinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4838622.png)



![1-[4-(acetylamino)phenyl]-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4838654.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine hydrochloride](/img/structure/B4838672.png)
![N-(2-ethylphenyl)-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4838677.png)
![5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile](/img/structure/B4838679.png)
![(3-methyl-2-thienyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone](/img/structure/B4838681.png)
